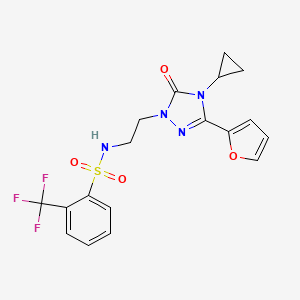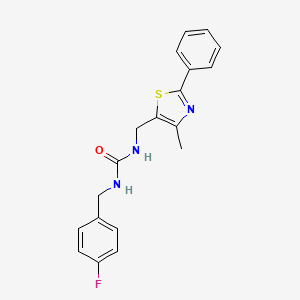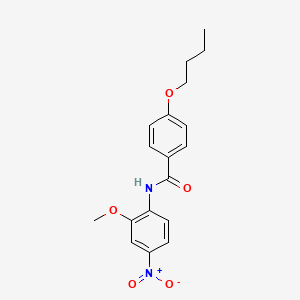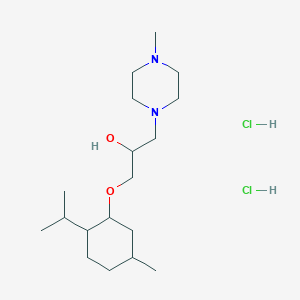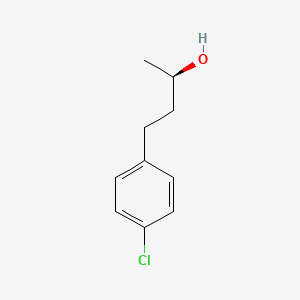
(R)-4-(4-Chlorophenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-4-(4-Chlorophenyl)butan-2-ol is a useful research compound. Its molecular formula is C10H13ClO and its molecular weight is 184.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Spectroscopic Studies and Molecular Interactions
(R)-4-(4-Chlorophenyl)butan-2-ol and its derivatives have been a subject of extensive study in spectroscopic analysis. For instance, the conformational landscape of its variants, like (S)-1-(4-chlorophenyl)ethanol, has been explored using resonant two-photon ionization (R2PI) spectroscopy. This research offers insights into the molecular geometry, electron density in the π system, and the strength of interactions like OH···π and CH···π within these molecules. Such studies are crucial for understanding molecular behavior and interactions in different chemical environments (Rondino et al., 2016).
2. Crystal Structure Analysis
Investigations into the crystal structure of compounds related to this compound, such as cyproconazole, have provided detailed insights into molecular geometry, including dihedral angles and intermolecular interactions. These studies are fundamental for understanding the physical and chemical properties of such compounds and can inform the design and development of new materials and drugs (Kang et al., 2015).
3. Chemical Synthesis and Reactions
The compound and its related chemicals are frequently used in various chemical synthesis processes. For example, studies have discussed the reductive arylation of electron-deficient olefins involving 4-(4-chlorophenyl)butan-2-one, showcasing the compound's role in complex chemical reactions and product formation (Citterio, 2003).
4. Enantioselective Reactions and Chiral Discrimination
The enantioselective reactions involving this compound derivatives are of significant interest in the field of chiral chemistry. Studies have investigated the binding energy of hydrogen-bonded complexes of chiral molecules, shedding light on the stability and behavior of homochiral and heterochiral complexes. These findings are crucial for understanding the principles of chiral discrimination and are applicable in areas such as drug development and synthesis of optically active compounds (Mons et al., 2000).
5. Biocatalysis and Antifungal Properties
This compound and its analogs have shown potential in biocatalytic processes and exhibit promising antifungal properties. Research has highlighted the enzyme-mediated transformations of related compounds, which resulted in enantiopure products with significant biological activity, including inhibition of fungal growth. These findings underscore the potential of these compounds in the development of new antifungal agents and in biocatalysis applications (Bustillo et al., 2002).
Properties
IUPAC Name |
(2R)-4-(4-chlorophenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,2-3H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHKGZZVRRFXJO-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,3-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2475780.png)

![1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2475785.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2475786.png)
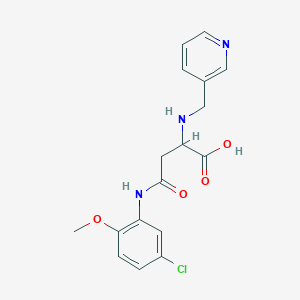
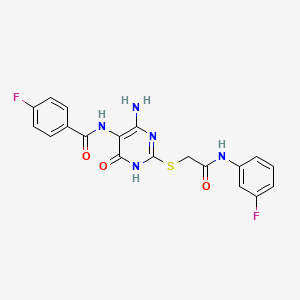
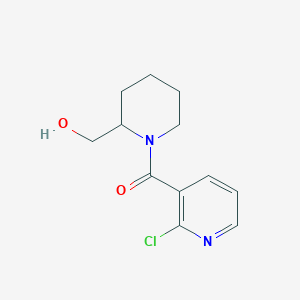
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2475791.png)
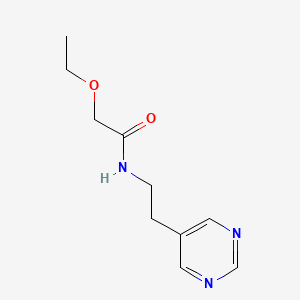
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2475796.png)
